molecular formula C12H21NO4 B14293283 Diethyl 2-(diethylamino)but-2-enedioate CAS No. 116308-58-8

Diethyl 2-(diethylamino)but-2-enedioate

Cat. No.: B14293283
CAS No.: 116308-58-8
M. Wt: 243.30 g/mol
InChI Key: DWDOSGVYJUIERF-UHFFFAOYSA-N
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Description

Diethyl 2-(diethylamino)but-2-enedioate (CAS 1208229-58-6) is an organic compound with the molecular formula C₁₁H₁₇NO₅ and a molecular weight of 243.26 g/mol. Its structure combines a but-2-enedioate backbone modified with a diethylamino group at the 2-position and ethyl/methyl ester groups. This compound is designated under the International Nonproprietary Name (INN) system as 2-(diethylamino)-2-oxoethyl and methyl (2E)-but-2-enedioate and is recognized for its anti-inflammatory properties . The (2E)-configuration of the double bond distinguishes it from Z-isomers, which exhibit distinct physicochemical and biological behaviors.

Properties

CAS No.

116308-58-8

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

diethyl 2-(diethylamino)but-2-enedioate

InChI

InChI=1S/C12H21NO4/c1-5-13(6-2)10(12(15)17-8-4)9-11(14)16-7-3/h9H,5-8H2,1-4H3

InChI Key

DWDOSGVYJUIERF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=CC(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(diethylamino)but-2-enedioate can be synthesized through the reaction of diethylamine with diethyl but-2-ynedioate. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion, which then reacts with diethylamine .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(diethylamino)but-2-enedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(diethylamino)but-2-enedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-(diethylamino)but-2-enedioate involves its interaction with various molecular targets. The ester and amine groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Isomers

(a) Ethyl Maleate [(2Z)-Diethyl But-2-Enedioate]
  • CAS: Not explicitly provided, but related to EC #205-451-9 .
  • Structure: The Z-isomer of diethyl but-2-enedioate, lacking the diethylamino substituent.
  • Key Difference: The absence of the diethylamino group reduces pharmacological activity but increases use in industrial applications (e.g., stabilizers).
(b) Diethyl 2-((4-(Methoxycarbonyl)Thiophen-3-Yl)Amino)But-2-Enedioate
  • CAS : 2007931-02-2 .
  • Molecular Formula: C₁₄H₁₇NO₆S (MW: 327.35 g/mol).
(c) Tepilamide Fumarate
  • Relation : Shares the but-2-enedioate core but differs in counterion and functionalization.

Functional Group Comparison

Compound Functional Groups Key Modifications
Diethyl 2-(diethylamino)but-2-enedioate Diethylamino, ester, (2E)-double bond Pharmacologically active moiety
Ethyl Maleate Ester, (2Z)-double bond Industrial/commercial use
Thiophene Derivative Thiophene, methoxycarbonyl, amino Enhanced structural complexity

Pharmacological and Toxicological Profiles

  • Anti-Inflammatory Activity: The target compound’s diethylamino group likely enhances membrane permeability and receptor binding, contributing to its anti-inflammatory efficacy .
  • Toxicity: Unlike diethylaminoethanol (CAS 100-37-8), a hazardous compound with neurotoxic and irritant properties , the esterification and oxoethyl groups in this compound may reduce acute toxicity.

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